molecular formula C12H16BrNO4S B061476 (S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 190319-95-0

(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No. B061476
CAS RN: 190319-95-0
M. Wt: 350.23 g/mol
InChI Key: HHNNFRCLMQFXBA-QMMMGPOBSA-N
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Description

(S)-3-(5-Bromothiophen-2-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid, also known as BTA-2, is an organic compound that plays an important role in the field of synthetic organic chemistry. It is a versatile building block used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. BTA-2 has been extensively studied due to its unique properties and potential applications.

Scientific Research Applications

Enantioselective Synthesis and Neuroexcitants

The compound has been utilized in the enantioselective synthesis of neuroexcitants, such as both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of the neuroexcitant AMPA. This synthesis approach showcases the compound's role in producing enantiomerically pure derivatives, which are critical for studying the pharmacological properties of neuroactive substances (Pajouhesh et al., 2000).

Building Blocks for Polyamide Synthesis

Research has also explored its application in synthesizing chiral monomer precursors for AABB-type stereoregular polyamides. This highlights its potential in materials science, particularly in creating polymers with specific chiral properties, which could have implications for biodegradable materials, drug delivery systems, and more (Gómez, Orgueira, & Varela, 2003).

Asymmetric Synthesis of α-Amino Acids

The compound is involved in the asymmetric synthesis of N-tert-Butoxycarbonyl α-amino acids, showcasing its utility in creating building blocks essential for peptide and protein synthesis. This area of research is fundamental for developing therapeutic peptides and understanding protein structure and function (Williams et al., 2003).

Anti-microbial Activity

Another application includes the synthesis of 2,5-disubstituted-1,3,4-thiadiazole derivatives from the starting material for evaluating anti-microbial activities. This demonstrates its potential in the development of new anti-microbial agents, which is crucial in the fight against drug-resistant bacteria (Pund et al., 2020).

properties

IUPAC Name

(2S)-3-(5-bromothiophen-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c1-12(2,3)18-11(17)14-8(10(15)16)6-7-4-5-9(13)19-7/h4-5,8H,6H2,1-3H3,(H,14,17)(H,15,16)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNNFRCLMQFXBA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370326
Record name 3-(5-Bromothiophen-2-yl)-N-(tert-butoxycarbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

190319-95-0
Record name 3-(5-Bromothiophen-2-yl)-N-(tert-butoxycarbonyl)-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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